molecular formula C10H16N2O2S B126945 3-Amino-N-butylbenzenesulfonamide CAS No. 143173-93-7

3-Amino-N-butylbenzenesulfonamide

Cat. No. B126945
M. Wt: 228.31 g/mol
InChI Key: WGOUCTJBESOZIL-UHFFFAOYSA-N
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Description

3-Amino-N-butylbenzenesulfonamide is a technical grade compound with a linear formula of H2NC6H4SO2NH(CH2)3CH3 . It has a molecular weight of 228.31 .


Molecular Structure Analysis

The molecular structure of 3-Amino-N-butylbenzenesulfonamide is represented by the SMILES string CCCCNS(=O)(=O)c1cccc(N)c1 . The compound has a molecular weight of 228.31 g/mol .


Physical And Chemical Properties Analysis

The compound has a melting point of 73-77 °C . It has a molecular weight of 228.31 g/mol and a molecular formula of C10H16N2O2S .

Scientific Research Applications

Chemical Synthesis and Molecular Design

3-Amino-N-butylbenzenesulfonamide serves as a fundamental component in chemical synthesis and the design of molecular structures with potential therapeutic applications. Its versatility is highlighted in the synthesis of novel compounds with varied biological activities. For instance, derivatives of this compound have been explored for their antimicrobial properties, indicating the role of 3-Amino-N-butylbenzenesulfonamide in the development of new antimicrobial agents. The synthesis process often involves complex reactions that yield compounds with specific characteristics, such as antimicrobial activity against a range of pathogens (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Antimicrobial and Antitumor Potential

The compound has been incorporated into research aiming to discover new treatments for infectious diseases and cancer. Sulfonamide derivatives, including those synthesized from 3-Amino-N-butylbenzenesulfonamide, have been evaluated for their antimicrobial and antitumor potentials. This includes the synthesis and biological evaluation of novel sulfonamides as antimicrobial agents, underscoring the potential of these compounds in addressing microbial resistance and offering new therapeutic avenues (Abbas, Abd El-Karim, & Abdelwahed, 2017). Additionally, the design and synthesis of a series of 3-aminobenzenesulfonamide derivatives have been explored for their screening against antimicrobial and cytotoxic activities, further emphasizing the broad spectrum of biological applications stemming from this compound (Qandil, Hassan, & Al-Jeaidi, 2010).

Photochemical and Catalytic Applications

Beyond biological activities, 3-Amino-N-butylbenzenesulfonamide and its derivatives find applications in photochemical processes and as components in catalytic systems. Research into sulfonamide-substituted iron phthalocyanines, for example, has shown that these compounds exhibit remarkable stability under oxidative conditions and have potential applications in the oxidation of olefins. This highlights the role of 3-Amino-N-butylbenzenesulfonamide derivatives in facilitating chemical transformations and as potential catalysts in organic synthesis (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Environmental Presence and Toxicology

While the focus here is on scientific applications, it's noteworthy that studies on the environmental presence and toxicokinetics of N-butylbenzenesulfonamide, a related compound, provide a context for understanding the behavior and potential impacts of these chemicals in non-laboratory environments. Such studies offer insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which is crucial for evaluating their safety and environmental impact (Waidyanatha, Gibbs, South, Smith, Mutlu, Burback, Cao, & Rider, 2020).

Safety And Hazards

When handling 3-Amino-N-butylbenzenesulfonamide, it is advised to avoid inhalation of vapour or mist and to keep away from sources of ignition . Suitable gloves and eye protection should be worn, and measures should be taken to prevent the build-up of electrostatic charge .

properties

IUPAC Name

3-amino-N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOUCTJBESOZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408678
Record name N-Butyl 3-Aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-butylbenzenesulfonamide

CAS RN

143173-93-7
Record name 3-Amino-N-butylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143173-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl 3-Aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-butylbenzenesulfonamide
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